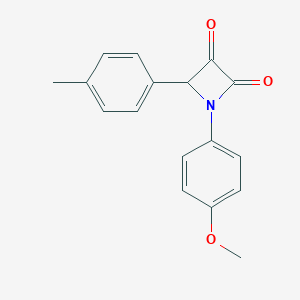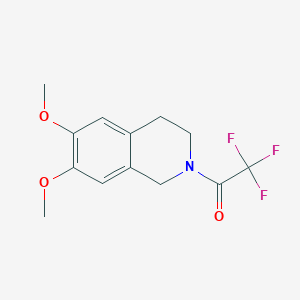
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione, also known as MMAD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. MMAD belongs to the class of drugs known as tubulin inhibitors, which disrupt the formation of microtubules, essential structures for cell division.
作用機序
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione exerts its anticancer effects by inhibiting the formation of microtubules, which are essential structures for cell division. Specifically, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione binds to the colchicine site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule formation leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has been shown to have other biochemical and physiological effects. For example, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has been found to inhibit the growth of bacteria and fungi, indicating potential applications in the treatment of infectious diseases. 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is its high potency against cancer cells, making it effective at low concentrations. However, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is also highly toxic and can cause severe side effects, limiting its use in clinical settings. Additionally, the synthesis of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is complex and time-consuming, making it difficult to produce in large quantities for clinical trials.
将来の方向性
Despite its limitations, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has shown great potential as an anticancer agent and there are several future directions for research in this area. One possible direction is the development of new formulations of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione that can improve its pharmacokinetic properties and reduce toxicity. Another direction is the investigation of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione in combination with other anticancer drugs, to determine if it can enhance the effectiveness of existing treatments. Finally, further research is needed to better understand the mechanism of action of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione and to identify potential biomarkers for patient selection and monitoring.
合成法
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride and subsequent reaction with 4-methylphenylmagnesium bromide. The resulting product is then treated with oxalyl chloride to yield 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione.
科学的研究の応用
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has shown promising results in preclinical studies as a potential anticancer agent. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has also been shown to be active against multidrug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer drugs.
特性
製品名 |
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.3 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidine-2,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-3-5-12(6-4-11)15-16(19)17(20)18(15)13-7-9-14(21-2)10-8-13/h3-10,15H,1-2H3 |
InChIキー |
NFLVHRGAMZWCRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)

![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)



![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)
